2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of dihydroisoquinolinone derivatives. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of the desired cyclization products in good yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various complex organic molecules.
Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indole derivatives also possess diverse biological and pharmacological properties.
Uniqueness
2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the benzyl and dimethoxyphenyl groups enhances its stability and potential for various applications.
Properties
IUPAC Name |
2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-31-19-11-12-22(24(15-19)32-2)27-25(29)17-33-23-10-6-9-21-20(23)13-14-28(26(21)30)16-18-7-4-3-5-8-18/h3-12,15H,13-14,16-17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZLLYUBZIWISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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